molecular formula C7H8N4S3 B1332682 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine CAS No. 124425-81-6

5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine

Cat. No.: B1332682
CAS No.: 124425-81-6
M. Wt: 244.4 g/mol
InChI Key: LMRBXUQMWJJWBE-UHFFFAOYSA-N
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Description

5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains both thiazole and thiadiazole rings. These types of compounds are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with thiosemicarbazide under acidic conditions to form the intermediate thiosemicarbazone. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the final product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines .

Scientific Research Applications

5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as anti-inflammatory and anticancer agents.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[(2-Methyl-1,3-thiazol-4-YL)methyl]thio}-1,3,4-thiadiazol-2-amine is unique due to its combined thiazole and thiadiazole rings, which confer a wide range of biological activities. This dual-ring structure makes it a versatile compound in various scientific research applications .

Properties

IUPAC Name

5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S3/c1-4-9-5(2-12-4)3-13-7-11-10-6(8)14-7/h2H,3H2,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMRBXUQMWJJWBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363629
Record name 5-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783139
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

124425-81-6
Record name 5-{[(2-Methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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